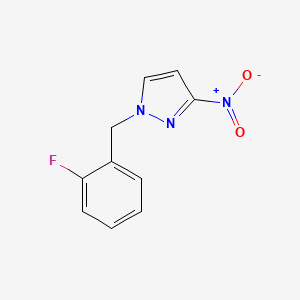

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied for its potential use in various scientific research applications, including drug discovery and development.

科学的研究の応用

Solution-Phase and Solid-Phase Synthesis

Research has demonstrated the solution and solid-phase synthesis methodologies for 1-pyrazol-3-ylbenzimidazoles from derivatives similar to 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. These methods are crucial for generating libraries of diverse 1-heteroaryl derivatives of benzimidazoles, which are valuable in material science and pharmaceutical chemistry (Portilla et al., 2008).

Regioselective Synthesis

Another study focused on the regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles, demonstrating the versatility of fluoro and nitro substituted benzyl derivatives in facilitating targeted chemical modifications (Wang, Tan, & Zhang, 2000).

Experimental and Theoretical Investigations

Theoretical and experimental investigations into compounds similar to 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole have provided insights into their molecular geometry, vibrational frequencies, and chemical shifts through NMR and X-ray diffraction. This research is fundamental for understanding the physical and chemical properties of these compounds (Evecen et al., 2016).

Synthesis and Reaction Studies

Studies on the synthesis and reaction of ortho-fluoronitroaryl nitroxides highlight the reactivity and potential applications of fluoro and nitro substituted compounds in creating novel synthons and reagents for spin-labelling studies in biochemistry and materials science (Hankovszky et al., 1989).

Fluorinated Ligands for Organic Electronics

Research into fluorinated ligands, including pyrazole derivatives, has explored their optical properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs). This area of study opens up avenues for the development of advanced materials with enhanced electronic and luminescent properties (Pedrini et al., 2020).

作用機序

Target of Action

Similar compounds have been found to interact with soluble guanylate cyclase (sgc), a key enzyme involved in the nitric oxide (no) signaling pathway .

Mode of Action

It’s worth noting that similar compounds have been found to stimulate sgc, leading to an increase in cyclic guanosine monophosphate (cgmp) production . This action is independent of NO but is enhanced in the presence of NO .

Biochemical Pathways

Based on the interaction with sgc, it can be inferred that it may influence the no/sgc/cgmp signaling pathway .

Result of Action

Based on the interaction with sgc, it can be inferred that it may influence the production of cgmp, a key secondary messenger involved in various cellular processes .

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUHPOUUJCOAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)

![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2632115.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2632121.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2632122.png)

![3-(2,5-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632123.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2632131.png)